6-Methoxy-5-methylpyridazin-3(2H)-one
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Overview
Description
6-Methoxy-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound Heterocycles are compounds that contain a ring structure composed of at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted hydrazine with a methyl-substituted diketone under acidic or basic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyridazin-3(2H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridazin-3(2H)-one: Lacks the methoxy group, which might affect its biological activity.
6-Methoxypyridazin-3(2H)-one: Lacks the methyl group, which could influence its chemical properties.
Uniqueness
The presence of both methoxy and methyl groups in 6-Methoxy-5-methylpyridazin-3(2H)-one might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methoxy-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)7-8-6(4)10-2/h3H,1-2H3,(H,7,9) |
InChI Key |
NBUMNDJQHVMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1OC |
Origin of Product |
United States |
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